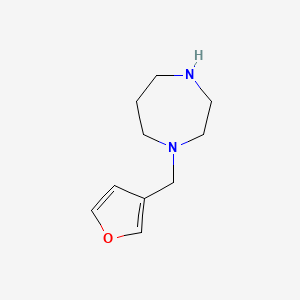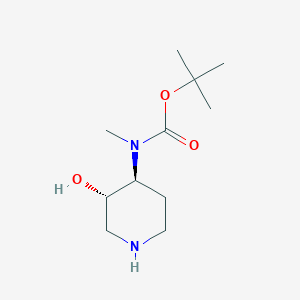
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group on the piperidine ring and a carbamate group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the hydroxylated piperidine with tert-butyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate can be compared with other piperidine derivatives, such as:
Rel-tert-butyl ((3S,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate: Differing by the presence of a fluorine atom instead of a hydroxyl group.
Rel-tert-butyl ((3S,4S)-3,4-dihydroxypiperidin-4-yl)(methyl)carbamate: Featuring an additional hydroxyl group on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
DGPOPIMILSMVPL-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



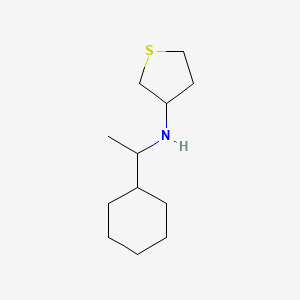
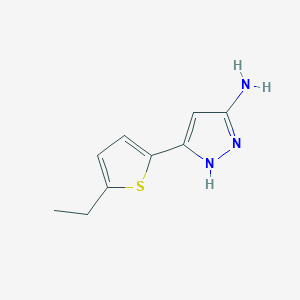
![6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13333692.png)
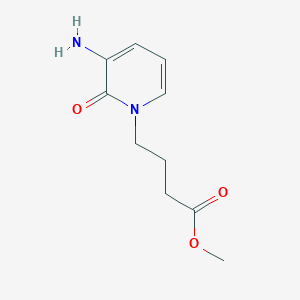
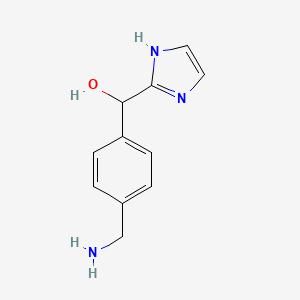
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13333706.png)

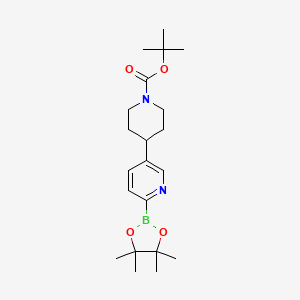
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13333721.png)


